molecular formula C25H29N5O4S B11028177 N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide

N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide

Cat. No.: B11028177
M. Wt: 495.6 g/mol
InChI Key: OXWPSMOYEUSCMW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a dioxopyrrolidinyl group, and a piperidinyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-methoxyphenylhydrazine, followed by its reaction with various reagents to introduce the piperidinyl and dioxopyrrolidinyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide include:

  • N-(3-methoxyphenyl)maleimide
  • 1-(3-methoxyphenyl)piperazine
  • 3-(3-methoxyphenyl)-1H-pyrazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups. This unique structure may confer distinct chemical reactivity, biological activity, and potential applications. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C25H29N5O4S

Molecular Weight

495.6 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[[1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbonyl]amino]thiourea

InChI

InChI=1S/C25H29N5O4S/c1-16-6-3-9-19(12-16)30-22(31)14-21(24(30)33)29-11-5-7-17(15-29)23(32)27-28-25(35)26-18-8-4-10-20(13-18)34-2/h3-4,6,8-10,12-13,17,21H,5,7,11,14-15H2,1-2H3,(H,27,32)(H2,26,28,35)

InChI Key

OXWPSMOYEUSCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCCC(C3)C(=O)NNC(=S)NC4=CC(=CC=C4)OC

Origin of Product

United States

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